3-Amino-5-iodobenzoic acid
Overview
Description
3-Amino-5-iodobenzoic acid is an organic compound with the molecular formula C₇H₆INO₂ It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the iodine atom at the fifth carbon of the benzene ring
Mechanism of Action
Target of Action
It’s worth noting that iodobenzoic acids, which 3-amino-5-iodobenzoic acid is a derivative of, are known to interact with a variety of biological targets .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, is known to inhibit folic acid synthesis, which could potentially be a mechanism of action for this compound .
Biochemical Pathways
The biosynthesis of a similar compound, 3-amino-5-hydroxybenzoic acid, involves the aminoshikimate pathway .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (26303 g/mol) and its form (powder) suggest that it could have certain pharmacokinetic characteristics .
Action Environment
Safety data suggests that it should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Cellular Effects
It has been used in the development of perovskite solar cells, where it was found to enhance the performance and stability of the cells . This suggests that 3-Amino-5-iodobenzoic acid may have potential effects on cellular processes, possibly influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 197-198°C , suggesting that it is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-iodobenzoic acid typically involves the iodination of 3-aminobenzoic acid. One common method is the reaction of 3-aminobenzoic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 3-amino-5-azidobenzoic acid or 3-amino-5-cyanobenzoic acid.
Oxidation Reactions: Products include 3-nitro-5-iodobenzoic acid or 3-nitroso-5-iodobenzoic acid.
Reduction Reactions: Products include 3-amino-5-iodobenzyl alcohol or 3-amino-5-iodobenzaldehyde.
Scientific Research Applications
3-Amino-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for tracking biological processes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2-Amino-5-iodobenzoic acid: Similar structure but with the amino group at the second carbon.
3-Amino-4-iodobenzoic acid: Similar structure but with the iodine atom at the fourth carbon.
3-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Amino-5-iodobenzoic acid is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds. The iodine atom also provides unique reactivity and radiolabeling capabilities, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-amino-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLCDHIWWCZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468495 | |
Record name | 3-Amino-5-iodorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102153-73-1 | |
Record name | 3-Amino-5-iodorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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